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Compound of Interest

Compound Name: Quinalphos

Cat. No.: B1678678

An In-depth Technical Guide to the Spectroscopic Characterization of Quinalphos

This guide provides a comprehensive overview of the spectroscopic data and analytical
protocols for the characterization of Quinalphos, an organothiophosphate pesticide. The
information is intended for researchers, scientists, and professionals in drug development and
analytical chemistry.

Spectroscopic Data of Quinalphos

The structural elucidation and confirmation of Quinalphos (IUPAC name: O,0O-diethyl O-
quinoxalin-2-yl phosphorothioate) relies on several spectroscopic techniques.[1] The key data
from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H) and carbon (:3C) atoms.

IH NMR Data

The proton NMR spectrum of Quinalphos exhibits characteristic signals for the ethyl groups
and the quinoxaline ring system.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons of
~8.1-7.5 m 4H _ o
the quinoxaline ring
~4.4 q 4H -O-CH2-CHs
~1.4 t 6H -O-CH2-CHs

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

[21[3]
13C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the

Quinalphos molecule.

Chemical Shift (6) ppm Assignment
Quaternary and CH carbons of the quinoxaline
~150-130 _
ring
~130-120 CH carbons of the quinoxaline ring
~65 -O-CH2-CHs
~16 -O-CH2-CHs

Note: This is a representative dataset; experimental values may differ slightly.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemicalbook.com/SpectrumEN_13593-03-8_1HNMR.htm
https://journal.utripoli.edu.ly/index.php/Alqalam/article/view/26/29
https://www.benchchem.com/product/b1678678?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_13593-03-8_1HNMR.htm
https://plos.figshare.com/articles/dataset/_sup_13_sup_C-_and_sup_1_sup_H-NMR_chemical_shift_data_i_J_i_in_Hz_of_compounds_5_8_i_i_ppm_/4691218
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Bond Functional Group
~3050 C-H stretch Aromatic

~2980-2850 C-H stretch Aliphatic (CHs, CH2)
~1600, ~1500 C=C stretch Aromatic ring

~1250 P=S stretch Phosphorothioate
~1030 P-O-C stretch Phosphorothioate ester

Source: Representative data from various spectroscopic databases.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. The nominal molecular weight of Quinalphos is
298.30 g/mol .[5][8]

Electron lonization (EI-MS)

miz lon

298 [M]* (Molecular lon)
270 [M - C2Ha]*

173 [CeHsN202P]*

157 [CsHsN20]*

146 [CeHsN20]*

131 [CsHsN2]*

129 [C7HsN2]*

Source: Data compiled from NIST and PubChem databases.[5][9]

Tandem Mass Spectrometry (MS/MS)
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In MS/MS analysis, the precursor ion [M+H]* at m/z 299 is often selected for fragmentation.

Precursor lon (m/z) Product lons (m/z)

299 271, 243, 163, 147

Source: Data from LC-MS/MS and GC-MS/MS studies.[5][10][11]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Quinalphos.
Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Quinalphos standard in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube. Add a small amount of an
internal standard (e.g., tetramethylsilane, TMS) for referencing if required.[12][13]

e 'H NMR Acquisition:

o Place the sample in the NMR spectrometer and allow it to equilibrate to the probe
temperature (typically 298 K).[14]

o Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to achieve homogeneity.

o Acquire a 1D proton spectrum using a standard pulse-acquire sequence. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.[15]

e 13C NMR Acquisition:
o Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

o Due to the lower natural abundance and sensitivity of 13C, a larger number of scans
(hundreds to thousands) is typically required compared to *H NMR.[15]
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the *H spectrum
and reference the chemical shifts to the internal standard.

IR Spectroscopy (FTIR-ATR)

o Sample Preparation: Place a small amount of neat Quinalphos (if liquid or a low-melting
solid) or a solution in a volatile solvent onto the crystal of the Attenuated Total Reflectance
(ATR) accessory.[16] If using the KBr pellet method, mix a small amount of the sample with
dry KBr powder and press it into a transparent disk.[17]

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or
the pure KBr pellet. This will be subtracted from the sample spectrum.[18]

o Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range
(4000-400 cm~1).[16][19]

o Data Analysis: Identify the characteristic absorption bands and compare them with reference
spectra or correlation tables to identify the functional groups.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of Quinalphos in a suitable organic solvent
(e.g., ethyl acetate or hexane) at a concentration of approximately 1-10 pg/mL.[11]

o GC Separation:

o Injector: Inject 1 pL of the sample into the GC, typically in splitless mode, with an injector
temperature of around 250-280°C.[11][20]

o Column: Use a capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm,
0.25 pum film thickness column with a non-polar or semi-polar stationary phase).[11]

o Oven Program: A typical temperature program starts at 80°C, holds for 1-2 minutes, then
ramps up to 280-300°C at a rate of 10-20°C/min, followed by a hold for several minutes.
[11]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1678678?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12142342/
https://www.researchgate.net/figure/IR-and-1-H-NMR-spectral-data_tbl2_5579530
https://mmrc.caltech.edu/FTIR/Literature/General/IR%20spectroscopy%20Hsu.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12142342/
https://pubs.acs.org/doi/10.1021/acsomega.8b00339
https://www.benchchem.com/product/b1678678?utm_src=pdf-body
https://www.thepharmajournal.com/archives/2023/vol12issue6/PartAM/12-6-336-253.pdf
https://www.thepharmajournal.com/archives/2023/vol12issue6/PartAM/12-6-336-253.pdf
https://www.eurl-pesticides.eu/userfiles/file/GC-HRMS-Accurate_Mass_Database.pdf
https://www.thepharmajournal.com/archives/2023/vol12issue6/PartAM/12-6-336-253.pdf
https://www.thepharmajournal.com/archives/2023/vol12issue6/PartAM/12-6-336-253.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Carrier Gas: Use helium at a constant flow rate of around 1-1.5 mL/min.[11]
e MS Detection:
o lonization: Use Electron lonization (El) at 70 eV.[21]
o Mass Analyzer: Scan a mass range of m/z 40-500.[11]
o Interface Temperature: Maintain the GC-MS interface temperature at around 280-300°C.

o Data Analysis: Identify the peak corresponding to Quinalphos based on its retention time.
Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[21]

Visualizations
Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for identifying and characterizing an
organic compound like Quinalphos using spectroscopic methods.
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Caption: General workflow for the spectroscopic characterization of Quinalphos.

Plausible Mass Spectrometry Fragmentation of
Quinalphos

This diagram illustrates a plausible fragmentation pathway for the Quinalphos molecular ion
under Electron lonization (EI) conditions.
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Caption: Plausible EI-MS fragmentation pathway for Quinalphos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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